2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl-
Overview
Description
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- is an organic compound with the molecular formula C10H16O. It is a monoterpenoid that is often extracted from natural sources such as Asarum oil. This compound is known for its unique structure, which includes a cycloheptadiene ring with hydroxyl and trimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- can be achieved through several synthetic routes. One common method involves the acid-catalyzed protonation of cycloheptadiene and methylcyclohexane. During this reaction, the diene reacts with a methylating agent to form 1-methyl-2-methylcyclohexene, which then undergoes protonation to yield the desired compound .
Industrial Production Methods
Industrial production of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- typically involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Cycloheptadien-1-one, 2,6,6-trimethyl-: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.
2,6,6-Trimethyl-2,4-cycloheptadien-1-one: Another similar compound with a ketone group and similar molecular formula
Uniqueness
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- is unique due to its hydroxyl group, which imparts different chemical reactivity and biological interactions compared to its ketone analogs. This makes it valuable in specific synthetic and research applications where hydroxyl functionality is required.
Properties
IUPAC Name |
2,6,6-trimethylcyclohepta-2,4-dien-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6,9,11H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWANMPDBBHPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(CC1O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487219 | |
Record name | 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-92-4 | |
Record name | 2,6,6-Trimethyl-2,4-cycloheptadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.